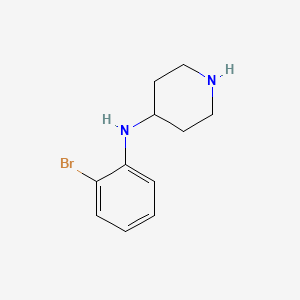![molecular formula C9H7BrN2O3 B1527575 5-[(4-Brom-1H-pyrazol-1-yl)methyl]furan-3-carbonsäure CAS No. 1247390-92-6](/img/structure/B1527575.png)
5-[(4-Brom-1H-pyrazol-1-yl)methyl]furan-3-carbonsäure
Übersicht
Beschreibung
“5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid” is a chemical compound with the CAS Number: 306935-28-4 . It has a molecular weight of 299.12 and its IUPAC name is 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid .
Molecular Structure Analysis
The molecular structure of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid” includes a furan ring attached to a carboxylic acid group and a pyrazole ring which is further substituted with a bromine atom . The InChI code for this compound is 1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 208-209°C . The compound is expected to be stable under normal conditions.Wissenschaftliche Forschungsanwendungen
Synthese von Imidazol enthaltenden Verbindungen
Die Verbindung kann als Ausgangsmaterial bei der Synthese von Imidazol enthaltenden Verbindungen verwendet werden . Imidazol ist eine fünfgliedrige heterozyklische Einheit, die drei Kohlenstoff-, zwei Stickstoff-, vier Wasserstoffatome und zwei Doppelbindungen enthält . Es ist auch als 1,3-Diazol bekannt . Die Derivate von 1,3-Diazol zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikobakterielle, entzündungshemmende, Antitumor-, Antidiabetika-, Antiallergika-, Antipyretika-, antivirale, antioxidative, anti-amöbische, antihelminthische, antimykotische und ulzerogene Aktivitäten .
Antileishmaniale und antimalarielle Aktivitäten
Pyrazol-tragende Verbindungen, einschließlich „5-[(4-Brom-1H-pyrazol-1-yl)methyl]furan-3-carbonsäure“, sind für ihre vielfältigen pharmakologischen Wirkungen bekannt, darunter potente antileishmaniale und antimalarielle Aktivitäten . Beispielsweise zeigte Verbindung 13 eine überlegene Antipromastigotenaktivität . Darüber hinaus zeigten die Zielverbindungen 14 und 15 bessere Hemmwirkungen gegen Plasmodium berghei mit einer Unterdrückung von 70,2 % bzw. 90,4 % .
Inhibitor der Leberalkoholdehydrogenase
Die Verbindung hat sich als eines der 4-substituierten Pyrazole erwiesen, die als Inhibitor der Leberalkoholdehydrogenase wirken können . Dies deutet auf mögliche Anwendungen bei der Behandlung von alkoholbedingten Erkrankungen hin.
Synthese von 1,4'-Bipyrazolen
Die Verbindung kann als Ausgangsmaterial bei der Synthese von 1,4'-Bipyrazolen verwendet werden . Bipyrazole sind wichtige Strukturen in der medizinischen Chemie aufgrund ihrer breiten Palette an biologischen Aktivitäten.
Synthese von Hydrazin-gekoppelten Pyrazolen
Die Verbindung kann bei der Synthese von Hydrazin-gekoppelten Pyrazolen verwendet werden . Diese Derivate haben vielversprechende antileishmaniale und antimalarielle Aktivitäten gezeigt .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Zukünftige Richtungen
As for future directions, more research is needed to explore the potential applications of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid”. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could be a promising candidate for further studies in medicinal chemistry.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating enzymatic activity .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
The compound’s solubility, molecular weight, and structure suggest that it may have favorable bioavailability .
Result of Action
Related compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity .
Biochemische Analyse
Biochemical Properties
5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to altered nerve pulse transmission, affecting cellular communication and function.
Molecular Mechanism
At the molecular level, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits oxidative phosphorylation by interfering with the ATP-32P exchange reaction . This inhibition disrupts the production of ATP, the primary energy currency of the cell, thereby affecting cellular energy metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid over time have been studied in laboratory settings. It has been observed that the compound remains stable under normal storage conditions . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still under investigation. Preliminary studies suggest that prolonged exposure to the compound can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cellular metabolism and improved energy utilization . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in oxidative phosphorylation and calcium uptake . These interactions can lead to alterations in cellular energy metabolism and calcium homeostasis.
Transport and Distribution
The transport and distribution of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, affecting its localization and function.
Subcellular Localization
The subcellular localization of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c10-7-2-11-12(3-7)4-8-1-6(5-15-8)9(13)14/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXBAYSXECXNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


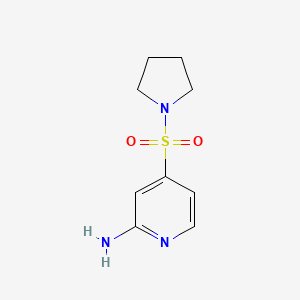
![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)
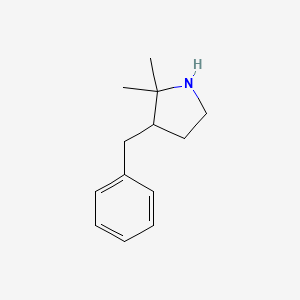

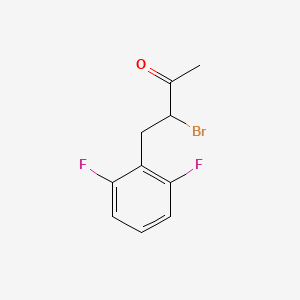

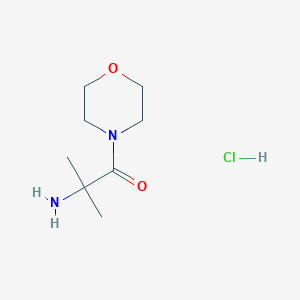
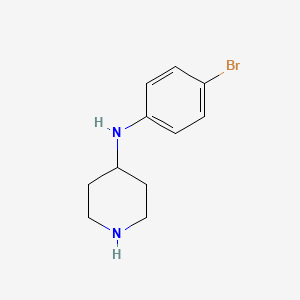
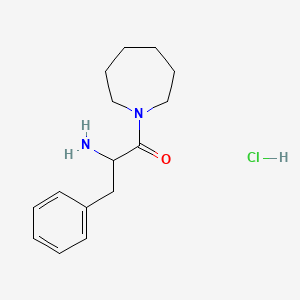
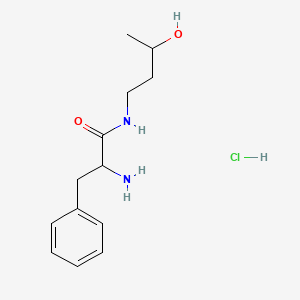
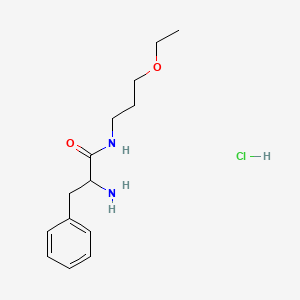
![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)
![tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate](/img/structure/B1527514.png)
